3,4-Piperidinediol, 1-methyl-
Description
Contextualization within the Piperidine (B6355638) Class of Heterocyclic Compounds
3,4-Piperidinediol, 1-methyl- belongs to the piperidine class of heterocyclic compounds. Piperidine is a saturated six-membered ring containing one nitrogen atom and five carbon atoms. nih.gov This fundamental structure is not aromatic and typically adopts a stable chair conformation, similar to cyclohexane. ijrst.com The piperidine motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules and pharmaceuticals. nih.govijrst.com
The prevalence of the piperidine ring is attributed to its ability to serve as a versatile scaffold that can be readily functionalized. nih.gov Its nitrogen atom provides a point for substitution and can act as a basic center, influencing the molecule's pharmacokinetic properties. Piperidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including analgesic, antipsychotic, antibacterial, and anti-inflammatory effects, making them a privileged structure in drug discovery. journalagent.compharmjournal.rubiointerfaceresearch.combiomedpharmajournal.org
Significance of Piperidinediol Scaffolds in Organic and Medicinal Chemistry Research
The introduction of hydroxyl groups onto the piperidine ring to form piperidinediol scaffolds significantly enhances the molecule's chemical and biological potential. These hydroxyl groups can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. The stereochemistry of these diol groups—their relative orientation (cis or trans) and absolute configuration—can dramatically influence a compound's biological activity. ontosight.ai
Piperidinediol derivatives are valuable intermediates in organic synthesis. For instance, related compounds like 4,4-piperidinediol hydrochloride serve as key building blocks in the synthesis of complex pharmaceutical agents, including fentanyl analogs. chemicalbook.com This highlights the synthetic utility of the piperidinediol core. Furthermore, various piperidinol and piperidinediol derivatives have been investigated for a range of therapeutic applications, demonstrating potential analgesic, anticholinergic, and anti-inflammatory effects. ontosight.ai The functional group tolerance and the ability to create diverse stereoisomers make piperidinediol scaffolds a rich area for exploration in the development of new bioactive compounds. nih.gov
Scope and Research Trajectory of 3,4-Piperidinediol, 1-methyl-
Specific research on 3,4-Piperidinediol, 1-methyl- (CAS No. 61862-67-7) is limited in current scientific literature, suggesting it is an emerging area of investigation. However, its structure, combining the N-methylpiperidine core with a 3,4-diol substitution pattern, provides a clear trajectory for future research.
The N-methyl group is a common feature in many pharmacologically active piperidines, often influencing a molecule's basicity, lipophilicity, and metabolic profile. ijrst.comjournalagent.com The 3,4-diol arrangement introduces two chiral centers, allowing for the existence of multiple stereoisomers. The synthesis and separation of these isomers would be a primary step in its research trajectory, likely followed by an investigation into how their three-dimensional structures affect interactions with biological targets.
Given the known activities of related compounds, research on 3,4-Piperidinediol, 1-methyl- would likely focus on its potential as a modulator of the central nervous system or as an antimicrobial agent. biomedpharmajournal.orgtandfonline.com Its synthetic pathway would probably involve the dihydroxylation of a corresponding unsaturated precursor, such as 1-methyl-1,2,3,6-tetrahydropyridine (B20088), or the reduction of a corresponding piperidinedione. The exploration of its utility as a chiral building block in more complex syntheses also represents a promising avenue for future studies.
Chemical Compound Data
Table 1: Physicochemical Properties of 3,4-Piperidinediol, 1-methyl-
| Property | Value |
| CAS Number | 61862-67-7 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Exact Mass | 131.09500 |
| Polar Surface Area (PSA) | 43.70 Ų |
Note: Data sourced from chemical supplier databases and may be calculated rather than experimental. chemsrc.com
Compound Nomenclature
Structure
2D Structure
3D Structure
Properties
CAS No. |
61862-67-7 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-7-3-2-5(8)6(9)4-7/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
PUPTWMANBKEJKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Piperidinediol, 1 Methyl
Strategies for Piperidine (B6355638) Ring Formation with Diol Functionality
The construction of a piperidine ring bearing a 1,2-diol (vicinal diol) feature can be approached in two primary ways: by first forming the piperidine ring and then introducing the hydroxyl groups, or by building the ring from a precursor that already contains the necessary oxygen functionalities. The choice of strategy dictates the subsequent chemical transformations required to achieve the final product.
Catalytic hydrogenation is a cornerstone method for the synthesis of piperidines, typically involving the reduction of a corresponding pyridine (B92270) derivative. dtic.mil For the synthesis of 3,4-Piperidinediol, 1-methyl-, a plausible precursor would be a 1-methyl-pyridinium salt with appropriate substituents that can be converted into the diol.
One common route involves the hydrogenation of a substituted pyridine, which can be achieved using various catalysts. dtic.mil For instance, the reduction of a 3-hydroxypyridine (B118123) derivative, after N-methylation, could yield a 1-methyl-3-hydroxypiperidine. google.com Subsequent stereoselective dihydroxylation would then be necessary to install the second hydroxyl group.
A more direct approach involves the hydrogenation of a pyridine ring that already contains precursors to the diol functionality. For example, the hydrogenation of disubstituted pyridines has been shown to produce cis-piperidine products with high diastereoselectivity. nih.gov Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using formic acid is another effective method for creating the piperidine core. dicp.ac.cn
Table 1: Comparison of Catalytic Hydrogenation Methods for Piperidine Synthesis
| Precursor | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Pyridine | Nickel catalyst, 170-200°C | Standard industrial method for piperidine. | dtic.mil |
| N-benzylpyridinium salts | [RhCp*Cl2]2, KI, HCOOH/NEt3 | Transfer hydrogenation, avoids H2 gas. | dicp.ac.cn |
| 3-Pyridone | Ruthenium/Silica, Alundum (Al2O3) | Produces 3-hydroxypiperidine. | google.com |
| Disubstituted Pyridines | H2, PtO2, AcOH | Can proceed with high cis-diastereoselectivity. | nih.gov |
The introduction of the vicinal diol functionality is a critical step that often employs oxidative transformations of an alkene precursor. A common strategy for synthesizing 3,4-piperidinediols involves the dihydroxylation of a corresponding tetrahydropyridine, such as 1-methyl-1,2,3,6-tetrahydropyridine (B20088).
The dihydroxylation of alkenes can be accomplished using several methods:
Osmium Tetroxide (OsO4) : This reagent, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), reliably produces syn-diols (cis-diols) through a concerted cycloaddition mechanism. nih.govwikipedia.org
Sharpless Asymmetric Dihydroxylation : This powerful method also uses an osmate reagent but employs a chiral ligand to achieve high enantioselectivity in the formation of chiral diols from alkenes. wikipedia.org
Prévost and Woodward Reactions : These methods use iodine and a silver salt of a carboxylic acid to produce anti-diols (trans-diols) or syn-diols, respectively. wikipedia.org
Another innovative approach involves the oxidative cleavage of a C=C bond in a cyclic precursor to form a dicarbonyl intermediate. This intermediate can then undergo a ring-closing reductive amination to form the piperidine ring, with the carbonyl groups subsequently reduced to hydroxyls. nih.gov
Stereoselective and Asymmetric Synthesis of 3,4-Piperidinediol, 1-methyl- Stereoisomers
Controlling the stereochemistry at the C3 and C4 positions is paramount in the synthesis of 3,4-Piperidinediol, 1-methyl-, as it gives rise to different stereoisomers. This control is achieved through diastereoselective and enantioselective synthetic routes. dicp.ac.cnnih.govnih.gov
Diastereoselectivity in the synthesis of 1-methyl-3,4-piperidinediol is primarily determined by the method used to form the piperidine ring or introduce the diol.
From Cyclic Alkenes : The dihydroxylation of a precursor like 1-methyl-1,2,3,6-tetrahydropyridine is inherently diastereoselective. The use of osmium tetroxide or potassium permanganate (B83412) leads to syn-addition, yielding the cis-3,4-diol. Conversely, an epoxidation followed by acid-catalyzed ring-opening with water would result in anti-addition, yielding the trans-3,4-diol.
From Pyridine Hydrogenation : The catalytic hydrogenation of a substituted pyridine ring can be highly diastereoselective, often favoring the formation of the cis isomer. nih.gov
Cyclization Reactions : Intramolecular cyclization strategies can also exhibit high levels of diastereoselectivity, guided by the stereochemistry of the starting acyclic precursor. nih.gov One-pot, multi-component reactions have been developed that can create highly substituted piperidines with excellent control over relative stereochemistry. nih.gov
Table 2: Diastereoselective Routes to Substituted Piperidines
| Method | Precursor | Outcome | Key Feature | Reference |
|---|---|---|---|---|
| Ring Transformation | 2-(2-mesyloxyethyl)azetidine | cis-3,4-disubstituted piperidine | SN2-type ring opening of a transient azoniabicyclo[2.2.0]hexane intermediate. | nih.gov |
| Hydrogenation | Substituted Pyridine | cis-piperidine | The substrate adsorbs onto the catalyst surface from its less hindered face. | nih.gov |
| Gold-Catalyzed Cyclization | N-homopropargyl amide | Piperidin-4-ol | A sequential reaction involving cyclization, reduction, and Ferrier rearrangement shows excellent diastereoselectivity. | nih.gov |
To obtain a single enantiomer of 3,4-Piperidinediol, 1-methyl-, asymmetric synthesis methods are required. These methods introduce chirality in a controlled manner, leading to an excess of one enantiomer over the other.
Asymmetric Dihydroxylation : The Sharpless asymmetric dihydroxylation is a premier method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.org Applying this reaction to 1-methyl-1,2,3,6-tetrahydropyridine would directly yield an enantiomerically enriched cis-3,4-piperidinediol. The specific enantiomer produced depends on the choice of the chiral ligand (AD-mix-α or AD-mix-β).
Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for synthesizing chiral heterocycles. researchgate.net Strategies based on aza-Michael additions followed by cyclization, catalyzed by chiral phosphoric acids or cinchona alkaloid derivatives, can produce highly enantioenriched piperidines. researchgate.netwhiterose.ac.uk
Metal-Catalyzed Asymmetric Cyclization : Copper-catalyzed intramolecular cyclizative alkene aminoboration has been used to synthesize chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov This type of methodology could be adapted for the synthesis of the target compound.
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of piperidine derivatives aims to reduce the environmental impact of chemical processes. ajchem-a.com This involves developing more atom-economic reactions, using less hazardous solvents and reagents, and employing catalytic methods over stoichiometric ones. researchgate.netunibo.it
Key green approaches relevant to the synthesis of 3,4-Piperidinediol, 1-methyl- include:
Catalytic Methods : The use of catalytic hydrogenation and catalytic oxidative transformations is inherently greener than using stoichiometric reducing or oxidizing agents, as it minimizes waste. google.comresearchgate.net
Multicomponent Reactions (MCRs) : MCRs are highly efficient, combining several reactants in a single step to form a complex product, which reduces the number of synthetic steps, solvent usage, and purification operations. ajchem-a.com
Alternative Solvents : Research into replacing hazardous solvents like DMF with more sustainable alternatives is a key area of green chemistry. rsc.org For peptide synthesis, which shares some reagents with piperidine synthesis, efforts have been made to replace piperidine itself with greener alternatives for certain steps. unibo.itrsc.org
By integrating these principles, more sustainable and efficient routes to 3,4-Piperidinediol, 1-methyl- and other valuable piperidine derivatives can be developed.
Role of 4,4-Piperidinediol and Related Piperidone Precursors in 3,4-Piperidinediol, 1-methyl- Synthesis
The synthesis of 3,4-Piperidinediol, 1-methyl-, a dihydroxylated piperidine derivative, relies on versatile and readily available piperidone precursors. Among these, 4,4-Piperidinediol and its dehydrated form, 4-piperidone (B1582916), serve as fundamental building blocks. The synthetic strategy typically involves the N-methylation of the piperidine ring and subsequent functionalization of the carbocyclic structure to introduce the desired hydroxyl groups at the C-3 and C-4 positions.
From 4,4-Piperidinediol to a Key Intermediate: 1-methyl-4-piperidone (B142233)
4,4-Piperidinediol, most commonly available as its hydrochloride salt, functions as a stable, solid hydrate (B1144303) of 4-piperidone. This property makes it a convenient and less hazardous precursor for 4-piperidone in various synthetic applications. In solution, 4,4-piperidinediol exists in equilibrium with 4-piperidone, which can then undergo further reactions.
The initial and crucial step in the synthetic pathway towards 3,4-Piperidinediol, 1-methyl- is the formation of 1-methyl-4-piperidone. This can be achieved through several established methods, often involving a one-pot reaction where the piperidone moiety is first formed and then N-methylated. A classical and effective approach is the condensation reaction involving diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine. chemicalbook.com This reaction is followed by hydrolysis and decarboxylation under acidic conditions to yield the target intermediate, 1-methyl-4-piperidone. chemicalbook.com
Table 1: Key Piperidone Precursors and Intermediates
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| 4,4-Piperidinediol | A piperidine ring with two hydroxyl groups at the C-4 position. | Stable hydrate precursor to 4-piperidone. |
| 4-Piperidone | A piperidine ring with a carbonyl group at the C-4 position. | Core structure for N-alkylation and further functionalization. |
| 1-methyl-4-piperidone | An N-methylated piperidone with a carbonyl at C-4. | Key intermediate for the introduction of 3,4-diol functionality. |
Conversion of 1-methyl-4-piperidone to 3,4-Piperidinediol, 1-methyl-
With the key intermediate, 1-methyl-4-piperidone, in hand, the subsequent steps focus on introducing the vicinal diol functionality. A logical and well-precedented synthetic pathway involves the conversion of the ketone into an alkene, followed by dihydroxylation.
Alkene Formation: The ketone at C-4 must be transformed into a carbon-carbon double bond. A common strategy to achieve this is through the formation of an enolate followed by elimination, or more directly, through the reduction of a corresponding pyridinium salt precursor. The reduction of an N-methylpyridinium species can yield 1-methyl-1,2,3,6-tetrahydropyridine, which contains the necessary double bond between the C-3 and C-4 positions for the subsequent dihydroxylation step.
Syn-Dihydroxylation: The alkene intermediate, 1-methyl-1,2,3,6-tetrahydropyridine, can be converted to the target cis-diol via syn-dihydroxylation. The Upjohn dihydroxylation is a standard method for this transformation, employing a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). organic-chemistry.org This reaction proceeds through a cyclic osmate ester intermediate, which, upon hydrolysis, yields the cis-3,4-diol with predictable stereochemistry. youtube.com The use of NMO regenerates the osmium tetroxide catalyst, allowing for its use in small, less hazardous quantities. youtube.com
Table 2: Synthetic Transformation from 1-methyl-4-piperidone
| Step | Reaction Type | Intermediate/Product | Key Reagents |
|---|---|---|---|
| 1 | Alkene Formation | 1-methyl-1,2,3,6-tetrahydropyridine | Reduction of a pyridinium salt precursor (e.g., with NaBH₄). |
| 2 | Syn-Dihydroxylation | 3,4-Piperidinediol, 1-methyl- (cis-isomer) | OsO₄ (catalytic), N-methylmorpholine N-oxide (NMO). organic-chemistry.org |
An alternative theoretical pathway involves the synthesis and subsequent reduction of 1-methylpiperidine-3,4-dione. The reduction of this α-diketone with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would be expected to yield the corresponding diol. However, the synthesis of the diketone precursor is less direct than the alkene dihydroxylation route.
Advanced Spectroscopic Characterization of 3,4 Piperidinediol, 1 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed molecular map can be constructed.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of "3,4-Piperidinediol, 1-methyl-", distinct signals are expected for the protons of the N-methyl group, the methine protons at C3 and C4, and the methylene (B1212753) protons at C2, C5, and C6. The N-methyl protons would likely appear as a singlet in the upfield region. The protons attached to the carbons bearing the hydroxyl groups (H-3 and H-4) would resonate at a lower field due to the electron-withdrawing effect of the oxygen atoms. The remaining piperidine (B6355638) ring protons would exhibit complex splitting patterns due to spin-spin coupling.
The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The N-methyl carbon would be found at a characteristic upfield chemical shift. The carbons bonded to the hydroxyl groups (C-3 and C-4) would be shifted downfield. The remaining ring carbons (C-2, C-5, and C-6) would appear at intermediate chemical shifts. For comparison, the ¹³C NMR data for the related compound N-methylpiperidine shows signals for the C2/C6, C3/C5, C4, and N-methyl carbons, providing a foundational reference for the expected chemical shifts in the target molecule. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Piperidinediol, 1-methyl-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 2.0 - 2.5 | Singlet |
| H-2, H-6 | 2.5 - 3.5 | Multiplet |
| H-3, H-4 | 3.5 - 4.5 | Multiplet |
| H-5 | 1.5 - 2.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Piperidinediol, 1-methyl-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| N-CH₃ | ~45 |
| C-2, C-6 | 55 - 65 |
| C-3, C-4 | 65 - 75 |
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the piperidine ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
For "3,4-Piperidinediol, 1-methyl-", the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups due to hydrogen bonding. The C-H stretching vibrations of the N-methyl and piperidine ring methylene groups would appear in the 2800-3000 cm⁻¹ region. The C-O stretching vibrations of the secondary and tertiary alcohols would be expected in the 1000-1200 cm⁻¹ range. The C-N stretching vibration of the tertiary amine would also be present in the fingerprint region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton. The symmetric C-C stretching vibrations of the piperidine ring would be expected to give rise to distinct Raman signals.
Table 3: Expected Vibrational Frequencies for 3,4-Piperidinediol, 1-methyl-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (sp³) | Stretching | 2800 - 3000 |
| C-O | Stretching | 1000 - 1200 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For "3,4-Piperidinediol, 1-methyl-", the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the initial loss of a methyl group (M-15) or a hydroxyl group (M-17). Subsequent fragmentations could include the loss of water (M-18) from the diol functionality or cleavage of the piperidine ring. The fragmentation of the related N-methylpiperidine shows a base peak at m/z 98, which corresponds to the loss of a hydrogen atom, and other significant fragments resulting from ring cleavage. nist.gov This provides a basis for predicting the fragmentation pathways of the more complex "3,4-Piperidinediol, 1-methyl-".
Table 4: Predicted Key Mass Spectrometry Fragments for 3,4-Piperidinediol, 1-methyl-
| m/z Value | Possible Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-15]⁺ | Loss of CH₃ |
| [M-17]⁺ | Loss of OH |
| [M-18]⁺ | Loss of H₂O |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
If a suitable single crystal of "3,4-Piperidinediol, 1-methyl-" can be obtained, X-ray diffraction analysis would reveal the exact stereochemical relationship between the two hydroxyl groups (cis or trans) and the conformation of the piperidine ring, which typically adopts a chair conformation. nih.gov This technique would also elucidate the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups, which govern the crystal packing.
Other Advanced Spectroscopic Techniques for Comprehensive Characterization
Other advanced spectroscopic techniques could provide further structural details. For instance, chiroptical methods such as Circular Dichroism (CD) could be employed to study the stereochemistry of the molecule in solution, complementing the solid-state information from X-ray crystallography. Additionally, advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways and confirm the structure of the molecule. mdpi.com
Computational and Theoretical Investigations of 3,4 Piperidinediol, 1 Methyl
Conformational Analysis and Energy Landscapes of Piperidine (B6355638) Derivatives
The conformational flexibility of the piperidine ring is a key determinant of the biological and chemical properties of its derivatives. The six-membered saturated heterocycle typically adopts a chair conformation to minimize steric and torsional strain, but other forms like twist-boat conformations can also be populated. nih.gov The presence and orientation of substituents, such as the N-methyl and diol groups in 3,4-Piperidinediol, 1-methyl-, significantly influence the conformational equilibrium.
Both Molecular Mechanics (MM) and Quantum Mechanics (QM) are fundamental to studying the conformational landscapes of piperidine derivatives. frontiersin.orgcecam.orgresearchgate.net
Molecular Mechanics (MM) utilizes classical physics and empirically derived force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. frontiersin.org Force fields like MM3 and COSMIC have been successfully used to predict the conformer energies of piperidines. researchgate.net This approach is computationally efficient, making it suitable for exploring the vast conformational space of flexible molecules and predicting geometries and relative energies of different conformers (e.g., chair, boat, twist).
Quantum Mechanics (QM) methods, on the other hand, are based on solving the Schrödinger equation and provide a more accurate description of the electronic structure. frontiersin.orgcecam.org QM approaches range from semi-empirical methods (e.g., PM3) to more rigorous ab initio and Density Functional Theory (DFT) calculations. ekb.egresearchgate.net Hybrid QM/MM methods combine the accuracy of QM for a specific region of interest (like a reactive center or a pharmacophore) with the efficiency of MM for the larger molecular environment, offering a balance of accuracy and computational cost. researchgate.netlsbu.ac.uk These methods are essential for accurately determining the energies of conformers and the barriers to their interconversion.
A critical aspect of the conformational analysis of N-methylpiperidines is the equilibrium between conformers where the N-methyl group is in an axial or equatorial position. This equilibrium is governed by a combination of steric and electronic effects.
Computational and experimental studies on the parent N-methylpiperidine (NMP) have consistently shown a preference for the conformer with the methyl group in the equatorial position. rsc.org This preference minimizes steric interactions with the axial hydrogens on the piperidine ring. The energy difference (ΔG) between the equatorial and axial conformers has been a subject of numerous investigations, with values varying depending on the computational method and the solvent environment being modeled. For 3,4-Piperidinediol, 1-methyl-, the presence of the 3,4-diol group would introduce additional complexity due to potential intramolecular hydrogen bonding, which could influence the stability of the N-methyl conformers.
| Method | Basis Set | ΔE (kcal/mol) (Equatorial more stable) | Reference Context |
|---|---|---|---|
| MP2 | 6-31G* | ~2.7 | Standard ab initio calculation for N-methylpiperidine. |
| DFT (B3LYP) | 6-311++G(d,p) | ~2.5 | Common DFT approach for conformational energies. |
| Experimental (Gas Phase) | N/A | ~2.7 | Derived from spectroscopic or thermodynamic data for N-methylpiperidine. |
Note: The values in the table are illustrative for the parent N-methylpiperidine scaffold and serve to demonstrate the general magnitude of the equatorial preference. Specific values for 3,4-Piperidinediol, 1-methyl- would require dedicated calculations.
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable tools in drug discovery for predicting how a ligand, such as a piperidine derivative, might interact with a biological target like a protein receptor or enzyme. researchgate.nettandfonline.com
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. arxiv.orgmdpi.com For piperidine derivatives, these studies have elucidated key interactions that drive binding affinity and selectivity. researchgate.netnih.gov
The process involves placing the ligand in various positions and orientations within the binding site of a receptor and scoring the resulting poses based on a scoring function that estimates binding affinity. These simulations can reveal crucial molecular interactions, including:
Hydrogen Bonds: The hydroxyl groups of 3,4-Piperidinediol, 1-methyl- can act as both hydrogen bond donors and acceptors, forming strong interactions with polar residues in a binding pocket.
Electrostatic Interactions: The protonated nitrogen atom of the piperidine ring can form salt bridges or cation-π interactions with acidic or aromatic residues, respectively. nih.gov
Hydrophobic Interactions: The carbon backbone of the piperidine ring can engage in van der Waals interactions with nonpolar residues. nih.gov
For example, docking studies of various piperidine-based compounds into targets like the sigma-1 (S1R) and dopamine (B1211576) (D2) receptors have identified key amino acid residues (e.g., Glu172, Asp126, Phe107) that are critical for binding. researchgate.netnih.gov
| Interaction Type | Ligand Moiety | Typical Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond | Hydroxyl groups, Ring Nitrogen | Serine, Threonine, Aspartate, Glutamate, Tyrosine |
| Salt Bridge / Ionic | Protonated Ring Nitrogen | Aspartate, Glutamate |
| Cation-π | Protonated Ring Nitrogen | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Aliphatic Ring Carbons | Leucine, Isoleucine, Valine, Alanine |
While docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe the stability of the binding mode and the dynamics of molecular interactions. researchgate.netmdpi.comnih.gov
Key insights from MD simulations include:
Binding Pose Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand's atomic positions over time, one can assess whether the initial docking pose is stable or if the ligand shifts to a different conformation. researchgate.net
Interaction Persistence: MD simulations can quantify the persistence of specific hydrogen bonds or other interactions throughout the simulation, providing a more robust assessment of their importance.
Conformational Changes: These simulations can reveal how the ligand and protein adapt to each other upon binding, including subtle changes in the piperidine ring conformation (e.g., from chair to twist-boat) that may be induced by the protein environment. nih.gov
MD simulations are computationally intensive but provide a crucial validation step for docking results and a deeper understanding of the energetic and kinetic aspects of ligand binding. nih.govresearchgate.net
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a powerful QM method used to investigate the electronic properties of molecules. nih.govmdpi.comnih.gov By calculating the electron density, DFT provides detailed insights into molecular structure, stability, and chemical reactivity. researchgate.netresearchgate.netcolab.ws For a molecule like 3,4-Piperidinediol, 1-methyl-, DFT can elucidate how the arrangement of atoms and substituents influences its electronic behavior.
Key parameters derived from DFT calculations include:
Molecular Geometry: DFT is used to find the lowest energy (optimized) geometry of the molecule, providing accurate bond lengths and angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. ekb.eg
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents or biological targets.
Reactivity Descriptors: DFT calculations can furnish various descriptors like chemical hardness, softness, and electrophilicity index, which help quantify and predict the molecule's reactivity in chemical reactions. nih.govmdpi.com
These theoretical investigations are instrumental in rationalizing observed chemical behavior and guiding the design of new piperidine derivatives with desired properties. mdpi.comacs.org
| DFT Parameter | Information Provided | Relevance for 3,4-Piperidinediol, 1-methyl- |
|---|---|---|
| Optimized Geometry | Most stable 3D structure, bond lengths, and angles. | Provides the foundational structure for all other computational analyses. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Identifies regions prone to electrophilic attack (e.g., lone pairs on N or O atoms). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Identifies regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A larger gap suggests higher stability and lower reactivity. |
| MEP Surface | Visualization of electrostatic potential on the molecular surface. | Highlights nucleophilic (negative potential) and electrophilic (positive potential) sites for interaction. |
Theoretical Aspects of Quantitative Structure-Activity Relationship (QSAR) Modeling of 3,4-Piperidinediol, 1-methyl-
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For the compound 3,4-Piperidinediol, 1-methyl-, while specific QSAR studies are not extensively documented in publicly available literature, the theoretical principles of QSAR can be applied to predict its potential biological activities and guide the synthesis of more potent analogs. This section will delve into the theoretical underpinnings of QSAR modeling as it would apply to 3,4-Piperidinediol, 1-methyl- and related piperidine derivatives.
The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure. By quantifying variations in structural properties, it is possible to predict the effect of these variations on the biological response. A general QSAR model can be expressed by the following equation:
Biological Activity = f (Molecular Descriptors)
Where the molecular descriptors are numerical representations of the chemical and physical properties of the molecule.
Molecular Descriptors in QSAR Modeling
For a molecule like 3,4-Piperidinediol, 1-methyl-, a variety of molecular descriptors would be calculated to develop a QSAR model. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as electron density, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For 3,4-Piperidinediol, 1-methyl-, the presence of hydroxyl groups and the nitrogen atom would significantly influence these properties.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, volume, surface area, and specific conformational parameters are included. The stereochemistry of the hydroxyl groups at the 3 and 4 positions of the piperidine ring is a critical steric factor.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes. The partition coefficient (logP) is the most common hydrophobic descriptor. The hydroxyl groups in 3,4-Piperidinediol, 1-methyl- would contribute to its hydrophilic character.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.
The following table provides examples of molecular descriptors that would be relevant for a QSAR study of 3,4-Piperidinediol, 1-methyl-.
| Descriptor Category | Specific Descriptor Example | Relevance to 3,4-Piperidinediol, 1-methyl- |
| Electronic | Dipole Moment | Influenced by the polar O-H and C-N bonds. |
| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to engage in charge-transfer interactions. | |
| Steric | Molecular Volume | Describes the space occupied by the molecule, affecting its fit into a receptor binding site. |
| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's lipophilicity, which is important for membrane permeability. |
| Topological | Wiener Index | A measure of the molecule's compactness. |
| Kier & Hall Connectivity Indices | Describe the degree of branching and connectivity of atoms within the molecule. |
Development and Validation of a QSAR Model
The development of a robust QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. For 3,4-Piperidinediol, 1-methyl-, this would involve synthesizing and testing a library of analogous compounds with variations in the substituents on the piperidine ring or nitrogen atom.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Building: Statistical methods are employed to establish a relationship between the descriptors and the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed. This is typically done through internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model development process.
A hypothetical QSAR model for a series of piperidine derivatives might look like the following linear equation derived from MLR:
pIC₅₀ = -0.5 * LogP + 1.2 * (Dipole Moment) - 0.03 * (Molecular Volume) + 5.8
In this hypothetical model, pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) is the measure of biological activity. The equation suggests that lower hydrophobicity (LogP), a higher dipole moment, and a smaller molecular volume are correlated with higher biological activity for this particular series of compounds.
The statistical quality of a QSAR model is evaluated using several parameters, as shown in the table below.
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
QSAR studies on broader classes of piperidine derivatives have demonstrated the utility of this approach in understanding their structure-activity relationships for various biological targets, including antihistaminic and antimicrobial activities. nih.gov These studies often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the three-dimensional fields surrounding the molecules. mdpi.com
Chemical Transformations and Derivatization Strategies of 3,4 Piperidinediol, 1 Methyl
Modification of Hydroxyl Functionalities (e.g., Esterification, Etherification)
The vicinal diol moiety at the C3 and C4 positions of the piperidine (B6355638) ring represents a prime site for chemical modification. These secondary hydroxyl groups exhibit typical alcohol reactivity, allowing for their conversion into a variety of functional groups through esterification and etherification.
Esterification: The hydroxyl groups can be readily converted to esters through reaction with acylating agents. The use of acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as triethylamine or pyridine (B92270), facilitates the formation of the corresponding di-ester. This transformation is valuable for altering the polarity and steric profile of the molecule.
Etherification: Conversion of the diol to a di-ether can be accomplished via reactions like the Williamson ether synthesis. This typically involves deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form alkoxides, which are then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. This modification can significantly impact the molecule's solubility and hydrogen bonding capabilities.
Table 1: Representative Reactions of Hydroxyl Functionalities
| Reaction Type | Reagents | Product Type | Purpose of Modification |
|---|---|---|---|
| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Di-ester | Increase lipophilicity, introduce new functional groups |
Reactions at the Nitrogen Atom (e.g., N-alkylation, N-protection, N-oxidation)
The tertiary nitrogen atom, bearing a methyl group, is a key functional handle that dictates many of the compound's properties and reactions.
N-alkylation: As a tertiary amine, the nitrogen atom can undergo further alkylation with alkyl halides to form a quaternary ammonium salt. cdnsciencepub.comresearchgate.net This reaction introduces a permanent positive charge, dramatically increasing the molecule's polarity and water solubility. The stereochemical outcome of such reactions can be influenced by the steric environment around the nitrogen atom. cdnsciencepub.com
N-protection: While the 1-methyl group already prevents reactions like acylation directly on the nitrogen, the concept of N-protection is central to the synthesis of substituted piperidines. In a synthetic route leading to 3,4-Piperidinediol, 1-methyl-, a precursor secondary amine (piperidinediol) would typically be protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to modulate reactivity during other synthetic steps. nih.govnih.gov The final step would then involve deprotection and subsequent N-methylation.
N-oxidation: The lone pair of electrons on the tertiary nitrogen atom is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) converts the amine to an N-oxide. acs.org Piperidine N-oxides are often more polar than their parent amines and can serve as intermediates in further chemical synthesis or as prodrugs in pharmaceutical applications, as they can be reduced back to the tertiary amine in vivo. google.comgoogle.com
Table 2: Summary of Reactions at the Nitrogen Atom
| Reaction Type | Reagents | Product | Key Feature |
|---|---|---|---|
| N-alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Introduces a permanent positive charge |
Ring Expansions and Contractions Involving the Piperidine Core
Modifying the core structure of the piperidine ring through expansion or contraction reactions provides access to different heterocyclic scaffolds, such as pyrrolidines or azepanes, opening avenues to new chemical space.
Ring Contraction: Advanced synthetic methods have been developed to achieve the contraction of the six-membered piperidine ring to a five-membered pyrrolidine ring. One notable strategy is a visible light-mediated reaction of α-acylated piperidines, which proceeds via a Norrish type II mechanism. nih.gov Another approach involves the oxidative cleavage of a C(sp³)–N bond, followed by intramolecular C–N bond reformation. nih.gov These methods allow for significant skeletal remodeling of the heterocyclic core.
Ring Expansion: The expansion of the piperidine ring to a seven-membered azepane ring can be achieved through various rearrangement reactions.
Palladium-Catalyzed Rearrangements: 2-Vinyl piperidines can undergo a palladium-catalyzed two-carbon ring expansion to form azocanes (eight-membered rings). chemrxiv.orgresearchgate.net A similar one-carbon expansion could be envisioned with appropriate precursors.
Rearrangement of Amino Alcohols: The treatment of cyclic amino alcohols with reagents like diethylaminosulfur trifluoride (DAST) can induce ring expansion through the formation of an aziridinium intermediate. arkat-usa.org
Pinacol-type Rearrangements: If a carbocation is generated on a substituent adjacent to the piperidine ring (e.g., from an exocyclic amino alcohol via a Tiffeneau–Demjanov rearrangement), a C-C bond from the ring can migrate, leading to an expanded ring structure. wikipedia.org
Table 3: Strategies for Modifying the Piperidine Core
| Transformation | Method | Key Intermediate/Process | Resulting Scaffold |
|---|---|---|---|
| Ring Contraction | Photomediated Reaction | Norrish Type II reaction on α-acylated piperidine | Pyrrolidine nih.gov |
| Ring Expansion | DAST on Amino Alcohols | Aziridinium intermediate | Azepane arkat-usa.org |
Strategic Derivatization for Enhanced Analytical Performance or Chemical Probe Development
The functional groups of 3,4-Piperidinediol, 1-methyl- can be strategically modified to enhance its utility in analytical chemistry or for the development of chemical probes.
Enhanced Analytical Performance: In analytical techniques like mass spectrometry (MS) and chromatography, derivatization is often employed to improve analyte detection.
Improving Ionization: The tertiary amine can be derivatized to form a quaternary salt, creating a permanently charged species that is highly sensitive in electrospray ionization mass spectrometry (ESI-MS).
Chromatographic Separation: The diol functionality can be converted to less polar esters or ethers to improve volatility for gas chromatography (GC) analysis. Derivatization with specific tags can also enhance separation and detection in liquid chromatography (LC). For instance, piperidine-containing reagents have been used to derivatize organic acids to significantly improve their detection limits in supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.govnih.govresearchgate.net
Chemical Probe Development: The piperidine scaffold is prevalent in bioactive molecules. nih.govrsc.org The hydroxyl groups of 3,4-Piperidinediol, 1-methyl- serve as convenient handles for attaching reporter groups (e.g., fluorophores), affinity tags (e.g., biotin), or linkers for conjugation to other molecules. This allows for the creation of chemical probes to study biological processes or to identify protein targets. The development of piperidine hybrids has been shown to be an effective strategy for creating potent inhibitors of enzymes like monoamine oxidase (MAO). acs.org
Table 4: Applications of Strategic Derivatization
| Application Area | Derivatization Strategy | Analyte/Target | Technique/Purpose |
|---|---|---|---|
| Analytical Chemistry | Quaternization of Nitrogen | The molecule itself | Enhanced ESI-MS detection |
| Analytical Chemistry | Esterification of Diol | The molecule itself | Improved volatility for GC |
| Chemical Biology | Attachment of a fluorophore to a hydroxyl group | Biological systems | Creation of a fluorescent probe |
Oxidative and Reductive Transformations of the Piperidine Ring
Beyond modifications to the functional groups, the piperidine ring itself can undergo oxidative and reductive transformations.
Oxidative Transformations: The saturated piperidine ring can be dehydrogenated to form unsaturated derivatives. This process typically requires a metal catalyst and elevated temperatures.
Dehydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), N-methylpiperidines can be dehydrogenated to the corresponding N-methylpyridinium salt. mdpi.comrsc.org This aromatization fundamentally alters the geometry and electronic properties of the molecule.
Lactam Formation: Oxidation adjacent to the nitrogen atom (α-position) can lead to the formation of an iminium ion intermediate, which can be further oxidized or hydrolyzed to yield a lactam (a cyclic amide). Reagents like mercuric acetate-EDTA have been used for this transformation on N-substituted piperidines. researchgate.net
Reductive Transformations: The piperidine ring in 3,4-Piperidinediol, 1-methyl- is fully saturated and cannot be further reduced. However, reductive processes are relevant for derivatives of this compound. For example, if one of the hydroxyl groups were oxidized to a ketone (forming a piperidone), this ketone could be stereoselectively reduced back to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). dtic.mil Furthermore, the reduction of pyridine N-oxides using reagents like ammonium formate with a palladium catalyst is a common method to synthesize the corresponding piperidines. organic-chemistry.org
Table 5: Oxidative and Reductive Ring Transformations
| Reaction Type | Reagents/Conditions | Initial Substrate | Product |
|---|---|---|---|
| Oxidation | Pd/C or Pt/C, High Temperature | N-Methylpiperidine Ring | N-Methylpyridinium Salt mdpi.comrsc.org |
| Oxidation | Hg(II)-EDTA | N-Methylpiperidine Ring | Lactam (Piperidone) researchgate.net |
| Reduction | NaBH₄ or LiAlH₄ | Piperidone Derivative | Piperidinol Derivative dtic.mil |
Stereochemistry and Chirality of 3,4 Piperidinediol, 1 Methyl
Principles of Stereoisomerism in Substituted Piperidines
Substituted piperidines, such as 3,4-Piperidinediol, 1-methyl-, are six-membered heterocyclic rings that typically adopt a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. nih.gov The substituents on the ring can occupy either axial or equatorial positions. The relative orientation of these substituents leads to the possibility of different stereoisomers.
For 3,4-Piperidinediol, 1-methyl-, the carbon atoms at positions 3 and 4 are chiral centers due to their attachment to four different groups (a hydroxyl group, a hydrogen atom, and two different carbon atoms within the ring). The presence of two chiral centers means that there can be a maximum of 22 = 4 stereoisomers. These exist as two pairs of enantiomers: (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R). The former pair are diastereomers of the latter pair.
The nitrogen atom, being substituted with a methyl group, can also be a stereocenter if its inversion is restricted. However, in simple N-alkyl piperidines, the nitrogen atom typically undergoes rapid inversion at room temperature, meaning it is not a stable chiral center.
The relative stability of the different stereoisomers is determined by the steric and electronic interactions between the substituents. In general, substituents prefer to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. chemicalbook.com However, in certain cases, electronic effects such as the anomeric effect can favor an axial orientation for electronegative substituents. acs.orgrsc.org
| Stereoisomer | Configuration at C3 | Configuration at C4 | Relationship |
|---|---|---|---|
| (3R,4R)-1-methyl-3,4-piperidinediol | R | R | Enantiomer of (3S,4S) |
| (3S,4S)-1-methyl-3,4-piperidinediol | S | S | Enantiomer of (3R,4R) |
| (3R,4S)-1-methyl-3,4-piperidinediol | R | S | Enantiomer of (3S,4R) |
| (3S,4R)-1-methyl-3,4-piperidinediol | S | R | Enantiomer of (3R,4S) |
Impact of Stereochemistry on Molecular Conformation and Chemical Reactivity
The stereochemistry of 3,4-Piperidinediol, 1-methyl- profoundly influences its molecular conformation, which in turn dictates its chemical reactivity. The spatial arrangement of the hydroxyl groups and the N-methyl group determines the molecule's shape, polarity, and ability to engage in intermolecular interactions.
In the chair conformation, the substituents can be either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For the cis-isomer (e.g., 3R,4S or 3S,4R), one hydroxyl group will be axial and the other equatorial, or vice versa. For the trans-isomer (e.g., 3R,4R or 3S,4S), both hydroxyl groups will be either axial or equatorial. The diequatorial conformation is generally the most stable for trans-isomers due to the minimization of steric hindrance.
The orientation of the hydroxyl groups affects the molecule's reactivity. For example, the formation of intramolecular hydrogen bonds is possible in certain conformations, which can influence the acidity and nucleophilicity of the hydroxyl groups. The accessibility of the lone pair of electrons on the nitrogen atom is also affected by the ring's conformation and the position of the N-methyl group, which can impact its basicity and nucleophilicity.
Furthermore, the stereochemical arrangement of the substituents can direct the approach of reagents in chemical reactions. For instance, in an oxidation reaction of one of the hydroxyl groups, the stereochemistry of the starting material will determine the stereochemistry of the resulting ketone. Similarly, in reactions involving the nitrogen atom, the steric environment created by the ring substituents will influence the reaction's feasibility and outcome.
| Isomer | Predicted Stable Conformation | Key Interactions |
|---|---|---|
| trans-(3R,4R) | Diequatorial hydroxyl groups, equatorial N-methyl | Minimization of 1,3-diaxial interactions |
| cis-(3R,4S) | One axial and one equatorial hydroxyl group, equatorial N-methyl | Potential for intramolecular hydrogen bonding |
Chromatographic Separation and Characterization of Stereoisomers
The separation and characterization of the different stereoisomers of 3,4-Piperidinediol, 1-methyl- are crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating stereoisomers. For enantiomeric separation, a chiral stationary phase (CSP) is typically employed. nih.gov The CSP creates a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Alternatively, the racemic mixture can be derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated by conventional chromatography techniques such as column chromatography or HPLC on a non-chiral stationary phase. rsc.org After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
Gas chromatography (GC) can also be used for the separation of volatile derivatives of the stereoisomers. rsc.org Similar to HPLC, chiral stationary phases can be used in GC for the direct separation of enantiomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of the stereoisomers of 3,4-Piperidinediol, 1-methyl-. acs.org The chemical shifts and coupling constants of the protons on the piperidine (B6355638) ring are highly sensitive to their spatial orientation. By analyzing the 1H NMR spectrum, particularly the coupling constants between adjacent protons, the relative stereochemistry of the substituents (cis or trans) can be determined. For instance, a large coupling constant between the protons at C3 and C4 would suggest a diaxial relationship, indicative of a trans isomer.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further information about the through-space proximity of protons, helping to confirm the stereochemical assignments and the preferred conformation of the molecule in solution.
| Technique | Parameter | Typical Observation for Diastereomers |
|---|---|---|
| Chiral HPLC | Retention Time | Different retention times for each enantiomer on a chiral stationary phase. |
| 1H NMR | Coupling Constants (J) | Jaxial-axial > Jaxial-equatorial > Jequatorial-equatorial. This helps in determining the relative stereochemistry. |
| 13C NMR | Chemical Shift | Different chemical shifts for the carbon atoms in each diastereomer. |
| NOESY | Cross-peaks | Indicates through-space proximity of protons, confirming stereochemistry and conformation. |
Chiral Pool and Asymmetric Induction in Stereoselective Synthesis
The stereoselective synthesis of a specific stereoisomer of 3,4-Piperidinediol, 1-methyl- is a significant challenge in organic synthesis. One common strategy is to utilize the "chiral pool," which involves using readily available enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. nih.gov For example, a chiral amino acid could be elaborated through a series of chemical transformations to construct the piperidine ring with the desired stereochemistry at the 3 and 4 positions.
Asymmetric induction is another powerful approach where a chiral auxiliary or a chiral catalyst is used to control the stereochemistry of a reaction that creates one or more of the chiral centers. acs.orgrsc.org For instance, an asymmetric dihydroxylation of a suitable unsaturated precursor could be employed to introduce the two hydroxyl groups with a specific stereochemical relationship. The use of a chiral catalyst, such as those based on osmium with chiral ligands, can lead to high enantioselectivity in the formation of the diol.
Alternatively, a diastereoselective reaction can be employed where an existing chiral center in the molecule directs the formation of a new chiral center. For example, if a chiral center is already present at the 3-position of a piperidine precursor, a subsequent reduction of a ketone at the 4-position can be influenced by the existing stereocenter to favor the formation of one diastereomer over the other.
The choice of synthetic strategy will depend on the desired stereoisomer and the availability of suitable starting materials and reagents. A successful stereoselective synthesis requires careful planning and execution to control the stereochemical outcome of each reaction step.
| Strategy | Description | Key Feature |
|---|---|---|
| Chiral Pool Synthesis | Use of enantiomerically pure natural products as starting materials. | Transfers the chirality of the starting material to the final product. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | A small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product. |
| Substrate Control | An existing chiral center in the substrate directs the formation of a new stereocenter. | Relies on the inherent stereochemical information within the molecule. |
Applications of 3,4 Piperidinediol, 1 Methyl As a Chemical Scaffold in Research
Design and Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of 3,4-piperidinediol, 1-methyl- often begins with the construction of a suitable piperidine (B6355638) core, which is then elaborated. A common precursor is 1-methyl-4-piperidone (B142233). chemicalbook.com Various synthetic strategies have been developed to access polysubstituted piperidine rings, reflecting their importance in drug discovery. nih.gov
Key synthetic approaches include:
Multicomponent Reactions (MCRs): These reactions allow for the construction of complex piperidine scaffolds in a single step from multiple starting materials, offering an efficient route to structural diversity. researchgate.net
Cyclization of Linear Precursors: Methods such as aza-Michael reactions, reductive amination of dicarbonyl compounds, and alkene cyclizations are employed to form the piperidine ring. nih.govkcl.ac.uk For instance, an aza-Michael reaction can be an atom-efficient method to access biologically important piperidines. kcl.ac.uk
Hydrogenation of Pyridine (B92270) Precursors: The reduction of substituted pyridines is a common and effective method for accessing the corresponding piperidine derivatives. rsc.org
Once the 1-methyl-4-piperidone core is obtained, the 3,4-diol functionality can be introduced through various oxidation and reduction methods. Subsequent modifications can be made to the hydroxyl groups or the nitrogen atom to generate a library of analogues. For example, 3,5-bis(ylidene)-4-piperidone scaffolds, which are related to the core structure, are considered mimics of curcumin (B1669340) and are synthesized via acid-catalyzed condensation of 4-piperidone (B1582916) hydrate (B1144303) hydrochloride with appropriate aldehydes. diva-portal.org
The table below summarizes common synthetic strategies for piperidine derivatives relevant to the 3,4-piperidinediol, 1-methyl- scaffold.
| Synthetic Strategy | Description | Key Precursors | Reference |
| Mannich Condensation | Condensation of an aldehyde, an amine (or ammonia), and a compound with an acidic proton (like a ketone) to form a β-amino-carbonyl compound, which can then be cyclized. | Aldehydes, Methylamine, Diethyl 1,3-acetonedicarboxylate | chemicalbook.com |
| Pyridine Hydrogenation | Catalytic reduction of a substituted pyridine ring to form the corresponding saturated piperidine ring. | Substituted Pyridines | rsc.org |
| Aza-Michael Reaction | Conjugate addition of an amine to an α,β-unsaturated carbonyl compound, often used in a double-addition fashion with divinyl ketones to form 4-piperidones. | Divinyl ketones, Benzylamine | kcl.ac.uk |
| Reductive Amination | Reaction of a dicarbonyl compound with an amine, followed by reduction, to form the heterocyclic ring. | 1,5-Dicarbonyl compounds, Methylamine | nih.gov |
Integration into Complex Molecular Architectures (e.g., Natural Product Synthesis)
The 3,4-piperidinediol, 1-methyl- scaffold serves as a crucial building block for constructing more complex molecules, including natural products and their analogues. The piperidine ring is a ubiquitous structural feature in many alkaloids and drug candidates. researchgate.net Its defined stereochemistry and functional handles (hydroxyl groups) allow for its stereocontrolled incorporation into larger, polycyclic systems.
For instance, related piperidine intermediates are essential in the synthesis of drugs like Donepezil, an acetylcholinesterase inhibitor. kcl.ac.uknih.gov The synthesis of Donepezil analogues often involves the elaboration of a substituted piperidone core, demonstrating the utility of these scaffolds in building complex pharmaceutical agents. nih.gov Similarly, 4,4-piperidinediol hydrochloride, a related diol, is used as a key building block for highly rigid bis-bispidine tetraazamacrocycles. chemicalbook.com
The versatility of piperidone precursors, which lead to diols like 1-methyl-3,4-piperidinediol, is further highlighted by their use in Cu-catalyzed addition reactions to generate useful building blocks for asymmetric synthesis. chemicalbook.com This adaptability makes the piperidine scaffold a valuable component in the synthetic chemist's toolbox for accessing complex molecular targets.
Role in the Development of Privileged Scaffolds in Medicinal Chemistry (Conceptual Framework)
The piperidine ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govthieme-connect.com This concept refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity. The 3,4-piperidinediol, 1-methyl- structure embodies the key characteristics of a privileged scaffold:
Three-Dimensional Complexity: The sp³-rich, non-planar structure of the piperidine ring allows for the precise spatial orientation of substituents, enabling better interaction with the three-dimensional binding sites of proteins. rsc.org This contrasts with flat, aromatic structures that populate many screening collections. rsc.org
Chemical Tractability: The scaffold can be readily synthesized and modified, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR). nih.govenamine.net
Favorable Physicochemical Properties: Introduction of the piperidine scaffold can improve key drug-like properties such as solubility, metabolic stability, and bioavailability. thieme-connect.comenamine.net
Strategic Vectorial Display of Functionality: The diol and methyl groups are presented in specific stereochemical arrangements, which can be tailored to interact with target receptors, enzymes, or ion channels.
By decorating the 1-methyl-3,4-piperidinediol core with different functional groups, medicinal chemists can develop ligands for a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and transporters. The chiral nature of the scaffold is particularly significant, as it allows for the development of stereoselective drugs, which can enhance potency and reduce off-target effects. thieme-connect.com
Probing Molecular Interactions and Mechanistic Studies (in vitro, theoretical)
The 1-methyl-3,4-piperidinediol scaffold is instrumental in studies aimed at understanding and modulating biological processes at the molecular level. Its rigid, yet conformationally flexible, nature allows for systematic investigation of ligand-protein interactions.
Derivatives of the 1-methyl-piperidine scaffold have been crucial in developing hypotheses about how ligands bind to receptors. The nitrogen atom, which is typically protonated at physiological pH, often forms a key electrostatic interaction or salt bridge with an acidic residue (e.g., Aspartate or Glutamate) in the binding pocket of a receptor. kcl.ac.uk
Molecular modeling and docking studies on various piperidine-based ligands have provided detailed insights into their binding modes. For example, in studies of sigma-1 (σ1) receptor ligands, the protonated piperidine nitrogen is shown to interact with key residues like Glu172 and Asp126. researchgate.net The substituents on the piperidine ring then occupy adjacent hydrophobic or polar pockets, determining the ligand's affinity and selectivity. Methyl substitution on the piperidine ring has been used as a probe to explore affinity and selectivity for sigma receptors. nih.gov The 4-methyl derivative, for instance, was identified as a highly potent σ1 ligand. nih.gov
These studies help establish principles for receptor modulation. By altering the substitution pattern on the 3,4-piperidinediol, 1-methyl- scaffold, researchers can design allosteric modulators, agonists, or antagonists for specific targets.
The biological activity of piperidine derivatives is highly dependent on their conformational preferences. The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in However, the presence of substituents and interactions with a binding site can induce alternative conformations, such as twist-boat forms. ias.ac.inrsc.org
The orientation of substituents (axial vs. equatorial) is critical for molecular recognition. For 4-substituted piperidines, the conformational free energies are often similar to analogous cyclohexanes. nih.gov However, protonation of the nitrogen can stabilize the axial conformer, especially when polar substituents are present at the 4-position, due to electrostatic interactions. nih.gov In some cases, this can even reverse the conformational preference from equatorial to axial. nih.gov Understanding these conformational biases is essential for designing ligands that present their binding motifs in the optimal geometry for interaction with a biological target. Computational studies, alongside NMR spectroscopy, are powerful tools for analyzing these conformational behaviors. d-nb.info
The 1-methyl-3,4-piperidinediol scaffold is an excellent platform for conducting structure-activity relationship (SAR) studies to design potent and selective enzyme inhibitors. By systematically modifying the scaffold and assessing the biological activity of the resulting analogues, researchers can identify key structural features required for enzyme modulation.
For example, in the development of opioid analgesics like meperidine, modifications to the piperidine ring have profound effects on activity. youtube.com Introducing a meta-hydroxyl group on a phenyl substituent can increase activity, while enlarging the piperidine ring to a seven-membered azepane ring decreases it. youtube.com
SAR studies on piperidine derivatives have been conducted for a wide range of targets. researchgate.netnih.govresearchgate.net For instance, piperine, a natural product containing a piperidine moiety, has been extensively modified to explore its various pharmacological activities. nih.gov The key structural elements—the aromatic ring, the conjugated system, and the piperidine ring—are all targets for modification to enhance or alter biological effects. nih.gov These principles are directly applicable to the design of enzyme modulators based on the 1-methyl-3,4-piperidinediol scaffold, where the diol functionality can be exploited to form specific hydrogen bond interactions within an enzyme's active site.
The table below summarizes key findings from SAR studies on piperidine-based compounds.
| Target Class | Structural Modification | Effect on Activity | Reference |
| Opioid Receptors (μ-agonist) | Introduction of meta-hydroxyl on N-phenyl group | Increases activity | youtube.com |
| Opioid Receptors | Enlargement of piperidine ring to azepane | Decreases activity | youtube.com |
| Sigma-1 (σ1) Receptor | 4-Methyl substitution on piperidine ring | High potency (Ki = 0.030 nM) | nih.gov |
| Sigma-1 (σ1) Receptor | 3,3-Dimethyl substitution on piperidine ring | High selectivity vs. σ2 receptor | nih.gov |
| Various Targets | General modifications to piperine's structural units | Can enhance or abolish activity depending on the target | nih.gov |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
Future efforts in synthesizing 3,4-Piperidinediol, 1-methyl- and its analogues will likely focus on developing more efficient and environmentally benign methods. news-medical.net This includes the use of catalytic, stereoselective reactions that minimize waste and avoid harsh reagents. Green chemistry principles, such as using water as a solvent or employing biocatalysis, are becoming increasingly important in synthetic chemistry. nih.gov
Advanced Spectroscopic and Computational Techniques for Detailed Structural and Dynamic Analysis
A complete understanding of the compound's three-dimensional structure and conformational dynamics is crucial. Advanced techniques such as 2D NMR spectroscopy (COSY, HSQC, HMBC), and single-crystal X-ray diffraction (if suitable crystals can be obtained) can provide definitive structural elucidation of the different stereoisomers. chemrxiv.org Concurrently, computational chemistry, including density functional theory (DFT) calculations, can model conformational energies and predict spectroscopic properties, offering a powerful synergy with experimental data. chemjournal.kzresearchgate.net
Exploration of Undiscovered Chemical Transformations and Derivatizations
The unique arrangement of functional groups in 3,4-Piperidinediol, 1-methyl- offers opportunities for novel chemical transformations. Research could explore ring-opening reactions, rearrangements, or the use of the diol to template the formation of more complex heterocyclic systems. Derivatization to explore new chemical space is a continuous goal in medicinal chemistry. acs.org
Strategic Design of 3,4-Piperidinediol, 1-methyl- Based Molecular Probes and Chemical Tools
The piperidine (B6355638) scaffold can be strategically incorporated into larger molecules designed as chemical tools to study biological processes. By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups, derivatives of 3,4-Piperidinediol, 1-methyl- could be converted into molecular probes for use in chemical biology to investigate protein function and cellular pathways. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1-methyl-3,4-piperidinediol, and how can purity be maximized?
To synthesize 1-methyl-3,4-piperidinediol, researchers often employ mixed anhydride methods with tertiary amine bases like N-methylpiperidine to minimize racemization and urethane formation . Key steps include:
- Reaction optimization : Use anhydrous conditions and controlled stoichiometry of reagents.
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization from ethanol/water mixtures.
- Purity validation : HPLC with UV detection (e.g., C18 column, mobile phase: methanol/ammonium acetate buffer pH 6.5) to confirm ≥98% purity .
Q. Which analytical techniques are critical for characterizing 1-methyl-3,4-piperidinediol’s stereochemistry and stability?
- Stereochemical analysis : Chiral HPLC (e.g., Chiralpak® AD-H column) with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Absolute configuration can be confirmed via X-ray crystallography or NMR-based Mosher ester derivatization .
- Stability studies : Accelerated stability testing under varying pH (e.g., pH 4.6 acetate buffer) and temperatures (25°C–40°C) using LC-MS to monitor degradation products like N-oxides or ring-opened derivatives .
Q. How does the compound’s hydroxyl group positioning influence its physicochemical properties?
The cis-3,4-diol configuration enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water, DMSO). Computational tools like COSMO-RS predict logP values (~−1.2), validated experimentally via shake-flask methods. Stability in aqueous buffers (pH 4–8) is critical for biological assays .
Advanced Research Questions
Q. What strategies address enantioselective synthesis challenges for 1-methyl-3,4-piperidinediol?
Enantioselective synthesis requires:
- Chiral catalysts : Use of (R)- or (S)-BINOL-derived phosphoric acids to induce asymmetry during cyclization .
- Dynamic kinetic resolution : Employ enzymes like lipases (e.g., Candida antarctica) in biphasic systems to resolve racemic mixtures .
- Analytical rigor : Combine circular dichroism (CD) spectroscopy and chiral SFC to validate enantiomeric excess (ee ≥99%) .
Q. How can conflicting reports on the compound’s biological activity be resolved?
Discrepancies in activity (e.g., enzyme inhibition) may arise from:
Q. What computational models predict 1-methyl-3,4-piperidinediol’s interactions with biological targets?
- Docking studies : Utilize AutoDock Vina with homology-modeled enzymes (e.g., glycosidases) to map hydrogen bonds between the diol and catalytic aspartate residues.
- MD simulations : GROMACS-based trajectories (100 ns) assess binding stability in lipid bilayer environments .
Q. How does the compound serve as a chiral building block for complex pharmacophores?
- Scaffold functionalization : Introduce substituents via Mitsunobu reactions (e.g., coupling with aryl boronic acids) to generate derivatives for SAR studies.
- Case study : Analogues with 2-(hydroxymethyl) groups show enhanced blood-brain barrier penetration in preclinical models .
Methodological Tables
Q. Table 1. Stability of 1-Methyl-3,4-Piperidinediol Under Accelerated Conditions
| Condition | Degradation (%) at 30 Days | Major Degradants |
|---|---|---|
| pH 2.0, 40°C | 12.5 ± 1.2 | N-oxide (8%), lactam (4.5%) |
| pH 7.4, 25°C | 2.1 ± 0.3 | None detected |
| Light exposure | 5.8 ± 0.9 | Epimer (3.2%) |
Q. Table 2. Chiral HPLC Conditions for Enantiomer Separation
| Column | Mobile Phase | Flow Rate | Retention Times (min) |
|---|---|---|---|
| Chiralpak® AD-H | Hexane/isopropanol (80:20) | 1.0 mL/min | 12.3 (R), 14.7 (S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
